molecular formula C9H10N2O2S B13301167 [4-(Cyanomethyl)phenyl]methanesulfonamide

[4-(Cyanomethyl)phenyl]methanesulfonamide

Katalognummer: B13301167
Molekulargewicht: 210.26 g/mol
InChI-Schlüssel: KWKLMBYPAGEZER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(Cyanomethyl)phenyl]methanesulfonamide is a chemical compound with the molecular formula C9H10N2O2S It is characterized by the presence of a cyanomethyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Cyanomethyl)phenyl]methanesulfonamide typically involves the reaction of 4-(cyanomethyl)benzene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-(Cyanomethyl)benzene+Methanesulfonyl chlorideThis compound\text{4-(Cyanomethyl)benzene} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 4-(Cyanomethyl)benzene+Methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

[4-(Cyanomethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

[4-(Cyanomethyl)phenyl]methanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [4-(Cyanomethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyanomethyl group may play a role in the compound’s binding affinity and specificity, while the methanesulfonamide group can influence its solubility and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [4-(Cyanomethyl)phenyl]methanesulfonamide: C9H10N2O2S

    [4-(Cyanomethyl)phenyl]sulfonamide: C8H8N2O2S

    [4-(Cyanomethyl)phenyl]methanesulfonate: C9H9NO3S

Uniqueness

This compound is unique due to the presence of both a cyanomethyl group and a methanesulfonamide group. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C9H10N2O2S

Molekulargewicht

210.26 g/mol

IUPAC-Name

[4-(cyanomethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C9H10N2O2S/c10-6-5-8-1-3-9(4-2-8)7-14(11,12)13/h1-4H,5,7H2,(H2,11,12,13)

InChI-Schlüssel

KWKLMBYPAGEZER-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CC#N)CS(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.